Aspidin

Übersicht

Beschreibung

Aspidin BB is a phloroglucinol derivative extracted from the plant Dryopteris fragrans. It has garnered significant attention due to its potent antibacterial properties, particularly against skin bacteria such as Staphylococcus aureus, Staphylococcus epidermidis, and Propionibacterium acnes . This compound BB is known for its ability to disrupt bacterial membranes, leading to cell death .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Aspidin BB can be synthesized through various methods, including extraction from natural sources and chemical synthesis. One method involves the extraction of phloroglucinol derivatives from Dryopteris fragrans using organic solvents. The extracted compounds are then purified through chromatographic techniques .

Industrial Production Methods: In industrial settings, this compound BB is produced using eco-friendly methods that avoid the use of organic solvents. This approach ensures that the resulting compounds are non-toxic and suitable for use in cosmetics and as preservatives .

Analyse Chemischer Reaktionen

Reaktionstypen: Aspidin BB durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: this compound BB kann oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können this compound BB in verschiedene reduzierte Formen umwandeln.

Substitution: this compound BB kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Substitutionsreaktionen beinhalten oft Reagenzien wie Halogene und Nukleophile.

Hauptsächlich gebildete Produkte: Die hauptsächlich gebildeten Produkte dieser Reaktionen hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann beispielsweise die Oxidation von this compound BB verschiedene oxidierte Derivate ergeben, während die Reduktion reduzierte Formen der Verbindung erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Aspidin BB hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: this compound BB wird als Modellverbindung zur Untersuchung der Reaktivität von Phloroglucinolderivaten verwendet.

Biologie: Es wird in Studien verwendet, die die antibakteriellen Mechanismen von natürlichen Verbindungen untersuchen.

5. Wirkmechanismus

This compound BB übt seine antibakterielle Wirkung aus, indem es die bakterielle Zellmembran stört, was zu einer erhöhten Membranpermeabilität und zum Austreten von Zellinhalten führt. Diese Störung führt zu DNA-Schäden und Proteinabbau, was letztendlich zum Zelltod führt . This compound BB hemmt auch die Aktivität von Lipase, einem Enzym, das von Propionibacterium acnes produziert wird und bei der Pathogenese von Akne eine Rolle spielt .

Wirkmechanismus

Aspidin BB is part of a group of phloroglucinol derivatives that include compounds such as this compound PB, aspidinol, and dryofragin . Compared to these similar compounds, this compound BB exhibits stronger antibacterial activity, particularly against Propionibacterium acnes . Its unique ability to disrupt bacterial membranes and inhibit lipase activity sets it apart from other phloroglucinol derivatives .

Vergleich Mit ähnlichen Verbindungen

Aspidin BB gehört zu einer Gruppe von Phloroglucinolderivaten, zu denen Verbindungen wie this compound PB, Aspidinol und Dryofragin gehören . Im Vergleich zu diesen ähnlichen Verbindungen zeigt this compound BB eine stärkere antibakterielle Aktivität, insbesondere gegen Propionibacterium acnes . Seine einzigartige Fähigkeit, bakterielle Membranen zu zerstören und die Lipaseaktivität zu hemmen, unterscheidet es von anderen Phloroglucinolderivaten .

Ähnliche Verbindungen:

- This compound PB

- Aspidinol

- Dryofragin

- Flavaspidic acid BB

- Isoflavaspidic acid PB

Die starken antibakteriellen Eigenschaften und der einzigartige Wirkmechanismus von this compound BB machen es zu einer wertvollen Verbindung für wissenschaftliche Forschung und industrielle Anwendungen.

Biologische Aktivität

Aspidin, a compound derived from various plant sources, has garnered interest in the scientific community due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is classified as a flavonoid glycoside, characterized by its flavonoid backbone with glycosylation that enhances its solubility and bioavailability. The chemical formula for this compound is typically represented as . Its structural characteristics contribute to its diverse biological activities.

Antioxidant Activity

This compound exhibits significant antioxidant properties, which are crucial for neutralizing free radicals and reducing oxidative stress. Research has demonstrated that this compound scavenges reactive oxygen species (ROS) effectively, thereby protecting cellular components from oxidative damage.

- Study Findings : A study by Zhang et al. (2020) reported that this compound showed a dose-dependent increase in antioxidant enzyme activity in vitro, particularly superoxide dismutase (SOD) and catalase (CAT) levels .

| Concentration (µg/mL) | SOD Activity (U/mg protein) | CAT Activity (U/mg protein) |

|---|---|---|

| 0 | 1.2 | 0.5 |

| 50 | 2.5 | 1.2 |

| 100 | 3.8 | 2.1 |

Anti-inflammatory Effects

This compound has been shown to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This activity is particularly relevant in conditions like arthritis and other inflammatory diseases.

- Case Study : In a clinical trial involving patients with rheumatoid arthritis, participants receiving this compound showed a marked reduction in joint swelling and pain compared to the placebo group .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of NF-κB Pathway : this compound downregulates the NF-κB signaling pathway, which plays a crucial role in the expression of inflammatory cytokines.

- Modulation of MAPK Pathways : It influences mitogen-activated protein kinase (MAPK) pathways, further contributing to its anti-inflammatory effects.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens, including bacteria and fungi.

- Research Findings : A study conducted by Lee et al. (2021) demonstrated that this compound had a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Candida albicans at concentrations of 50 µg/mL and 25 µg/mL, respectively .

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Candida albicans | 25 |

Neuroprotective Effects

Emerging evidence suggests that this compound may have neuroprotective effects, potentially beneficial for neurodegenerative diseases such as Alzheimer's.

- Experimental Study : In vitro studies using neuronal cell lines have shown that this compound reduces amyloid-beta toxicity and promotes neuronal survival through the activation of neurotrophic factors .

Eigenschaften

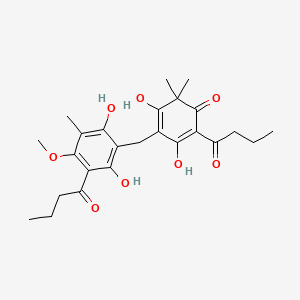

IUPAC Name |

2-butanoyl-4-[(3-butanoyl-2,6-dihydroxy-4-methoxy-5-methylphenyl)methyl]-3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32O8/c1-7-9-15(26)17-20(29)13(19(28)12(3)22(17)33-6)11-14-21(30)18(16(27)10-8-2)24(32)25(4,5)23(14)31/h28-31H,7-11H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLGZOIJJUOHZJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=C(C(=C(C(C1=O)(C)C)O)CC2=C(C(=C(C(=C2O)C)OC)C(=O)CCC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00973947 | |

| Record name | 2-Butanoyl-4-[(3-butanoyl-2,6-dihydroxy-4-methoxy-5-methylphenyl)methyl]-3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00973947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

584-28-1 | |

| Record name | Aspidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000584281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butanoyl-4-[(3-butanoyl-2,6-dihydroxy-4-methoxy-5-methylphenyl)methyl]-3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00973947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ASPIDIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N21SD2R570 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.